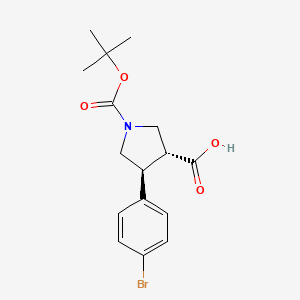

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the bromophenyl group and the tert-butoxycarbonyl protecting group makes it a versatile compound for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-bromobenzaldehyde with ®-tert-butyl 3-aminopyrrolidine-1-carboxylate under acidic conditions.

Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.

Hydrolysis and Protection: The resulting compound is then hydrolyzed and protected with a tert-butoxycarbonyl group to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of dehalogenated products.

Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Wissenschaftliche Forschungsanwendungen

Synthesis Routes

The synthesis of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of appropriate precursors to form the pyrrolidine structure.

- Introduction of the Bromophenyl Group : This can be achieved through electrophilic aromatic substitution or coupling reactions.

- Boc Protection : The carboxylic acid group is protected using tert-butoxycarbonyl chloride to facilitate further reactions without deactivating the acidic functionality.

The purity and yield of the final product can be optimized through careful selection of reaction conditions and purification techniques such as chromatography.

Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases. For example, modifications to the pyrrolidine ring can yield compounds with enhanced pharmacological properties.

Drug Discovery

Research has shown that derivatives of this compound exhibit activity against specific biological targets, including enzymes involved in metabolic pathways and receptors linked to disease states.

A notable study demonstrated that compounds derived from this scaffold possess inhibitory effects on certain kinases, which are critical in cancer progression . This highlights its potential as a lead compound in anticancer drug development.

Conformational Studies

The unique stereochemistry of this compound allows researchers to study conformational flexibility and its impact on biological activity. Understanding how changes in conformation affect binding affinity to target proteins is crucial for optimizing drug candidates.

Wirkmechanismus

The mechanism of action of (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S)-4-Phenyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

(3R,4S)-4-(4-Chlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties.

Uniqueness

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. The tert-butoxycarbonyl protecting group also provides stability and facilitates further chemical modifications.

Biologische Aktivität

(3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1949806-00-1, is a chemical compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C16H20BrNO4

- Molecular Weight: 370.24 g/mol

- IUPAC Name: (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- PubChem CID: 44828618

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes by transmitting signals from outside the cell to the inside, influencing cellular responses.

GPCR Interaction

Research has highlighted that compounds similar to this compound can modulate GPCR activity. For instance:

- Activation of Gs proteins : This can lead to increased cyclic AMP levels, affecting various downstream signaling pathways .

- Inhibition of Gi proteins : This may result in decreased adenylyl cyclase activity, impacting metabolic processes .

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in several areas:

- Cancer Treatment : Its ability to modulate GPCRs suggests a role in cancer therapies, particularly in targeting tumor microenvironments and inhibiting metastasis.

- Neurological Disorders : By affecting neurotransmitter systems via GPCR modulation, it may have implications in treating conditions like anxiety and depression.

- Anti-inflammatory Effects : The compound's interaction with specific receptors can lead to reduced inflammation, making it a candidate for inflammatory disease treatments.

In Vitro Studies

A study conducted on related compounds demonstrated that this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific GPCR pathways .

In Vivo Studies

In animal models, this compound showed promising results in reducing tumor growth when administered alongside standard chemotherapy agents. The combination therapy enhanced the efficacy of existing treatments by targeting multiple pathways involved in tumor progression .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C16H20BrNO4 |

| Molecular Weight | 370.24 g/mol |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid |

| PubChem CID | 44828618 |

| Therapeutic Areas | Cancer treatment, Neurological disorders, Anti-inflammatory effects |

Eigenschaften

IUPAC Name |

(3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJJGPIDKFWKX-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660813 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217829-96-3 | |

| Record name | (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.